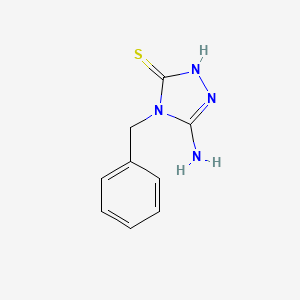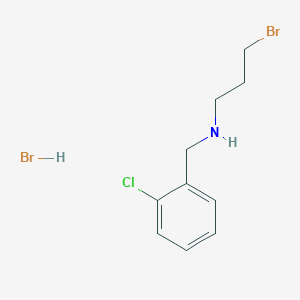
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is an organic compound that features a benzyl group substituted with chlorine at the second position, a bromine atom on the third carbon of a propyl chain, and an amine group. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, alcohols, or nitriles.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
科学研究应用
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
相似化合物的比较
Similar Compounds
N-(2-Chlorobenzyl)-2-bromopropan-1-amine hydrobromide: Similar structure but with the bromine atom on the second carbon.
N-(2-Chlorobenzyl)-3-chloropropan-1-amine hydrobromide: Similar structure but with a chlorine atom instead of bromine.
N-(2-Chlorobenzyl)-3-iodopropan-1-amine hydrobromide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and bromine atoms allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
69739-56-6 |
|---|---|
分子式 |
C10H14Br2ClN |
分子量 |
343.48 g/mol |
IUPAC 名称 |
3-bromo-N-[(2-chlorophenyl)methyl]propan-1-amine;hydrobromide |
InChI |
InChI=1S/C10H13BrClN.BrH/c11-6-3-7-13-8-9-4-1-2-5-10(9)12;/h1-2,4-5,13H,3,6-8H2;1H |
InChI 键 |
CYUCOBXZSMVWCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNCCCBr)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


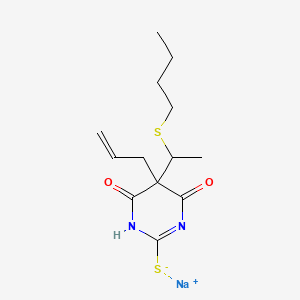




![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)

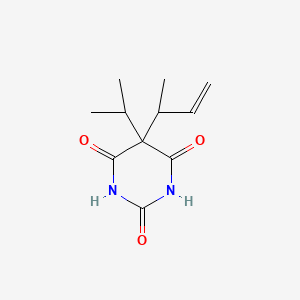
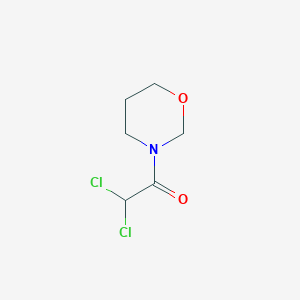


![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
